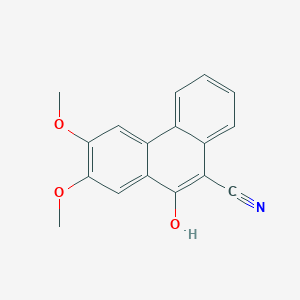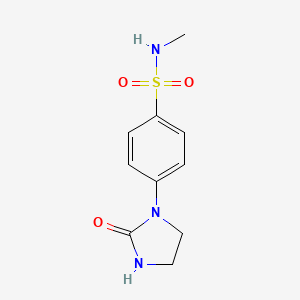![molecular formula C17H21NO B14520174 3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol CAS No. 63113-29-1](/img/structure/B14520174.png)
3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol is an organic compound characterized by its biphenyl structure with various substituents, including dimethylamino and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives followed by the introduction of dimethylamino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets are determined through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,5,5’-Tetrachloro-1,1’-biphenyl
- 2,5,2’,5’-Tetrachloro-4’-dimethylamino-biphenyl-4-carbonitrile
- Dimethyl-(2,5,2’,5’-tetrachloro-4’-nitro-biphenyl-4-yl)-amine
Uniqueness
3’-(Dimethylamino)-4,5’,6-trimethyl[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63113-29-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-5-methylphenyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C17H21NO/c1-11-6-13(3)17(16(19)9-11)14-7-12(2)8-15(10-14)18(4)5/h6-10,19H,1-5H3 |
InChI Key |
JMXFAJBFESXLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=CC(=CC(=C2)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)
![1-[(3-Aminopropyl)amino]hexadecan-2-OL](/img/structure/B14520102.png)
![4-{[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14520104.png)


![Ethyl [2-(4-chlorophenyl)-1H-benzimidazol-6-yl]acetate](/img/structure/B14520109.png)


![Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520131.png)
methyl}diazenyl]aniline](/img/structure/B14520149.png)

![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)

